molecular formula CHO3- B1211370 Carbonate, hydrogen(8CI,9CI) CAS No. 71-52-3

Carbonate, hydrogen(8CI,9CI)

Cat. No.: B1211370
CAS No.: 71-52-3
M. Wt: 61.017 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-M
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Description

Bicarbonate, also known as hydrogen carbonate, is a polyatomic anion with the chemical formula HCO₃⁻. It plays a crucial role in the physiological pH buffering system of the human body and is an intermediate form in the deprotonation of carbonic acid. Bicarbonate is essential in maintaining acid-base homeostasis and is involved in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicarbonate can be synthesized through several methods, with the most common being the Solvay process. This process involves the reaction of sodium chloride, ammonia, carbon dioxide, and water. The reaction proceeds as follows: [ \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + \text{NH}_3 \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

The sodium bicarbonate formed is then precipitated and separated. The resultant carbon dioxide produced in the reaction is recycled to produce more sodium bicarbonate .

Industrial Production Methods

In industrial settings, bicarbonate is produced using the Solvay process, which is cost-effective and efficient. The process utilizes readily available raw materials such as sodium chloride and ammonia. The Solvay method generates fewer byproducts compared to other methods, making it environmentally friendly. The high-quality bicarbonate produced is suitable for various applications, including baking and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Bicarbonate undergoes several types of chemical reactions, including acid-base reactions, thermal decomposition, and reactions with acids and bases.

  • Acid-Base Reactions: : Bicarbonate acts as an amphiprotic species, meaning it can act as both an acid and a base. For example: [ \text{HCO}_3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 ]

  • Thermal Decomposition: : When heated, bicarbonate decomposes to form carbonate, water, and carbon dioxide: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

  • Reactions with Acids: : Bicarbonate reacts with acids to produce carbon dioxide, water, and a salt: [ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions

Common reagents used in reactions with bicarbonate include hydrochloric acid, acetic acid, and sulfuric acid. The reactions typically occur under standard temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving bicarbonate include carbon dioxide, water, and various salts such as sodium chloride and sodium carbonate .

Scientific Research Applications

Bicarbonate has a wide range of scientific research applications across various fields:

Mechanism of Action

Bicarbonate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Bicarbonate is often compared with carbonate, another important compound in chemistry. Here are some key differences and similarities:

Similar Compounds

  • Carbonate (CO₃²⁻)
  • Hydroxide (OH⁻)
  • Phosphate (PO₄³⁻)
  • Sulfate (SO₄²⁻)

Bicarbonate’s unique properties, such as its amphiprotic nature and role in physiological processes, make it a versatile and essential compound in various scientific and industrial applications.

Properties

IUPAC Name

hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049921
Record name Bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.017 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-52-3
Record name Bicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicarbonate ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICARBONATE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Carbonating agents are prepared by reacting bicarbonate ions with the amino moiety of glucosamine or galatosamine in aqueous solution to form glucoasamine bicarbonate or galactosamine bicarbonate. The bicarbonate is then isolated by drying. The resulting dry 2-amino sugar bicarbonate is stable at room temperature and can be used as a carbonating agent. It may be used with other constituents to form a dry beverage mix. Upon rehydration, the 2-amino sugar bicarbonate releases carbon dioxide and additionally imparts a mild sweet taste to the carbonated beverage.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
amino
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Synthesis routes and methods II

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
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reactant
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125 mL
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reactant
Reaction Step One
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Name
Na2HPO4
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reactant
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125 mL
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reactant
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Name
Lanthanide chloride
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reactant
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Name
Na2HPO4
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Ca(OH)2
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reactant
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Synthesis routes and methods III

Procedure details

Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.
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Synthesis routes and methods IV

Procedure details

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reactant
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Name
CC(C)c1n(N=Cc2ccc(N(C)C)cc2)cc[n+]1N=Cc1ccc(N(C)C)cc1
Quantity
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reactant
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reactant
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reactant
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Synthesis routes and methods V

Procedure details

KO2 may be more stable, up to at least 698 K [E. I. Skovnin, 1962, Inorganic Academy of Sciences, USSR] and some researchers reported a higher stability of KO2 (only melting at 763 to 803 K [I. V. Aksenova, 1965, Inorganic Academy of Sciences, USSR]), but HKCO3 is not very stable about 140 C. Since system 800 may transfer CO2 entering carbon dioxide capture reactor 522 accompanied by some gaseous water, bicarbonate may form. However, such bicarbonate may be produced in equilibrium with its own decomposition to carbonate, water and CO2. One way to retain CO2 in carbon dioxide capture reactor 822 more completely would be to include some LiOH together with the KO2. Another approach is to not worry about the escape of some CO2 from the sequestration unit, since such gas that leaves the unit may return to combustion stage 814, essentially recycled together with the oxygen that is formed by reactions 1 and 2 of Table II. To accommodate some escaping CO2 from the sequestration the compressors before combustion stage 814 may be sized in a way to handle variable flow rate that includes the flow rate of leaking CO2 and gaseous water from carbon dioxide capture reactor 822 to combustion stage 814.
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HKCO3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonate, hydrogen(8CI,9CI)
Reactant of Route 2
Carbonate, hydrogen(8CI,9CI)
Reactant of Route 3
Reactant of Route 3
Carbonate, hydrogen(8CI,9CI)
Reactant of Route 4
Carbonate, hydrogen(8CI,9CI)
Reactant of Route 5
Carbonate, hydrogen(8CI,9CI)
Reactant of Route 6
Carbonate, hydrogen(8CI,9CI)

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